molecular formula C14H18Cl4N2O3 B13779531 N-(2-(4-Morpholinyl)ethyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride CAS No. 86746-00-1

N-(2-(4-Morpholinyl)ethyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride

Cat. No.: B13779531
CAS No.: 86746-00-1
M. Wt: 404.1 g/mol
InChI Key: MQXSVYYTKBXLOL-UHFFFAOYSA-N
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Description

N-(2-(4-Morpholinyl)ethyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride is a synthetic organic compound It is characterized by the presence of a morpholine ring, a trichlorophenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-Morpholinyl)ethyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride typically involves the following steps:

    Formation of the Morpholine Derivative: The starting material, morpholine, is reacted with an appropriate alkylating agent to introduce the ethyl group.

    Attachment of the Trichlorophenoxy Group: The intermediate is then reacted with 2,4,5-trichlorophenol under suitable conditions to form the trichlorophenoxy derivative.

    Formation of the Acetamide Moiety: Finally, the acetamide group is introduced through a reaction with an acylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Morpholinyl)ethyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the trichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to dechlorinated products.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a component in chemical formulations.

Mechanism of Action

The mechanism of action of N-(2-(4-Morpholinyl)ethyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might include inhibition or activation of biochemical processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-Morpholinyl)ethyl)-2-(2,4-dichlorophenoxy)acetamide hydrochloride
  • N-(2-(4-Morpholinyl)ethyl)-2-(2,4,5-trichlorophenoxy)propionamide hydrochloride

Uniqueness

N-(2-(4-Morpholinyl)ethyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

CAS No.

86746-00-1

Molecular Formula

C14H18Cl4N2O3

Molecular Weight

404.1 g/mol

IUPAC Name

N-(2-morpholin-4-ium-4-ylethyl)-2-(2,3,6-trichlorophenoxy)acetamide;chloride

InChI

InChI=1S/C14H17Cl3N2O3.ClH/c15-10-1-2-11(16)14(13(10)17)22-9-12(20)18-3-4-19-5-7-21-8-6-19;/h1-2H,3-9H2,(H,18,20);1H

InChI Key

MQXSVYYTKBXLOL-UHFFFAOYSA-N

Canonical SMILES

C1COCC[NH+]1CCNC(=O)COC2=C(C=CC(=C2Cl)Cl)Cl.[Cl-]

Origin of Product

United States

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